molecular formula C9H16O B14310025 (5,5-Dimethylcyclohex-1-en-1-yl)methanol CAS No. 110675-99-5

(5,5-Dimethylcyclohex-1-en-1-yl)methanol

Cat. No.: B14310025
CAS No.: 110675-99-5
M. Wt: 140.22 g/mol
InChI Key: OPMSVJGOMSGTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It belongs to the class of cyclohexene derivatives and contains a hydroxyl group (OH) attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of a suitable cyclohexene precursor with a reagent that introduces the hydroxyl group. Specific synthetic routes may vary, but the overall process typically includes:

  • Isomerization of cyclohexene to form the desired 5,5-dimethylcyclohex-1-ene.
  • Addition of a hydroxide source (such as sodium hydroxide) to the double bond to yield “(5,5-Dimethylcyclohex-1-en-1-yl)methanol.”

Industrial Production:: Industrial production methods may involve large-scale processes, such as catalytic hydrogenation of the corresponding aldehyde or ketone. detailed industrial procedures are proprietary and may not be readily available.

Chemical Reactions Analysis

Reactivity:: “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions::
  • Oxidation: Typically performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
  • Reduction: Catalytic hydrogenation with a metal catalyst (e.g., palladium on carbon, Pt/C).
  • Substitution: Various reagents can be employed, depending on the desired substitution (e.g., halogenation, acylation).

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: The carboxylic acid derivative.
  • Reduction: The corresponding alcohol.

Scientific Research Applications

“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” finds applications in:

    Chemistry: As a building block for organic synthesis.

    Biology: Potential use in drug discovery or as a probe in biological studies.

    Medicine: Investigated for its pharmacological properties.

    Industry: May serve as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is unique due to its specific structure, similar compounds include:

Properties

CAS No.

110675-99-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(5,5-dimethylcyclohexen-1-yl)methanol

InChI

InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h4,10H,3,5-7H2,1-2H3

InChI Key

OPMSVJGOMSGTSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C(C1)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.